molecular formula C13H21NO2S B2534725 Tert-butyl (5-tert-butyl-2-thienyl)carbamate CAS No. 1227276-86-9

Tert-butyl (5-tert-butyl-2-thienyl)carbamate

Cat. No. B2534725
M. Wt: 255.38
InChI Key: ZLSJWHYBOQBBTP-UHFFFAOYSA-N
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Description

“Tert-butyl (5-tert-butyl-2-thienyl)carbamate” is a laboratory chemical . It is also known as "tert-Butyl N-(2-thienyl)carbamate" .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl halides has been investigated . In another study, ketoreductases were used for the chiral selective reduction in tert-butyl [5-(4-cyanobenzoyl)-2-fluorophenyl]carbamate .

Scientific Research Applications

Synthesis and Structural Analysis

Tert-butyl (5-tert-butyl-2-thienyl)carbamate, a compound with notable significance in the realm of organic chemistry, demonstrates its utility through various synthetic routes and structural analyses. For instance, its derivatives, such as tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate, have been studied for their isomorphous crystal structures, highlighting the role of hydrogen and halogen bonds in molecular assembly (P. Baillargeon et al., 2017). Another study on the 1,3,4-thiadiazole derivative related to sulfonamides showcases the interaction between the sulfonyl group and the thiadiazole ring, emphasizing the compound's potential in creating complex molecular structures (J. Pedregosa et al., 1996).

Reactivity and Catalysis

The reactivity of N-(3-thienyl)carbamates, including tert-butyl variants, has been a subject of study, particularly in the preparation of thieno[3,2-b]pyrroles and dihydrothienopyrroles through Pd-catalyzed cyclization and radical routes. This research sheds light on the versatility of tert-butyl (5-tert-butyl-2-thienyl)carbamate in synthesizing heterocyclic compounds, which are pivotal in pharmaceutical chemistry (D. Brugier et al., 2001). Moreover, the study of α-alkyl-α-aminosilanes reveals the capability of tert-butyl carbamate derivatives to undergo efficient metalation and alkylation, further illustrating the compound's applicability in organic synthesis (S. Sieburth et al., 1996).

Intermediate in Biologically Active Compounds

Tert-butyl (5-tert-butyl-2-thienyl)carbamate also serves as an important intermediate in the synthesis of biologically active compounds. A notable example is its use in the rapid synthesis of tert-butyl 5-amino-4 ((2-(dimethylamino)ethyl)(methyl)amino)-2methoxyphenyl) carbamate, an intermediate in the production of omisertinib (AZD9291), demonstrating its significance in medicinal chemistry (Bingbing Zhao et al., 2017).

Safety And Hazards

The safety data sheet for “tert-Butyl N-(2-thienyl)carbamate” recommends wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, and clothing. It also advises against ingestion and inhalation .

properties

IUPAC Name

tert-butyl N-(5-tert-butylthiophen-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2S/c1-12(2,3)9-7-8-10(17-9)14-11(15)16-13(4,5)6/h7-8H,1-6H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLSJWHYBOQBBTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(S1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (5-tert-butyl-2-thienyl)carbamate

CAS RN

1227276-86-9
Record name tert-butyl N-(5-tert-butylthiophen-2-yl)carbamate
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